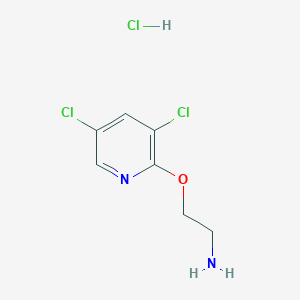

2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride

Description

2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride (CAS No. 1115029-69-0) is a heteroaromatic compound featuring a pyridine ring substituted with two chlorine atoms at the 3- and 5-positions and a 2-aminoethoxy group at the 2-position. Its molecular formula is C₇H₈Cl₂N₂O, with a molecular weight of 207.06 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications.

Properties

IUPAC Name |

2-(3,5-dichloropyridin-2-yl)oxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O.ClH/c8-5-3-6(9)7(11-4-5)12-2-1-10;/h3-4H,1-2,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREGKCFZSMCZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)OCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-93-0 | |

| Record name | Ethanamine, 2-[(3,5-dichloro-2-pyridinyl)oxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Approach

The primary synthetic route to 2-(2-aminoethoxy)-3,5-dichloropyridine hydrochloride involves nucleophilic substitution on a dichloropyridine precursor. The key steps include:

- Starting Material: 3,5-dichloropyridine or derivatives such as 2-amino-3,5-dichloropyridine.

- Nucleophile: 2-aminoethanol (ethanolamine), which introduces the aminoethoxy group at the 2-position.

- Reaction Conditions: Basic environment using bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

- Salt Formation: The free base product is treated with hydrochloric acid to form the hydrochloride salt, improving stability and solubility.

This process can be summarized as follows:

| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Nucleophilic substitution of chlorine by 2-aminoethanol | 3,5-dichloropyridine + 2-aminoethanol, base (NaOH/K2CO3), solvent (polar aprotic or protic), controlled temperature | 2-(2-Aminoethoxy)-3,5-dichloropyridine (free base) |

| 2 | Formation of hydrochloride salt | Treatment with HCl in ethanol or aqueous solution | This compound |

Industrial Scale Production

On an industrial scale, the synthetic route is optimized for yield and purity by:

- Using large-scale reactors with precise temperature and pH control.

- Employing stoichiometric excesses of reagents to drive the reaction to completion.

- Implementing purification steps such as crystallization or preparative chromatography to isolate the hydrochloride salt with high purity (>95%).

Detailed Reaction Analysis and Optimization

Lithiation and Formylation Route (Alternative Method)

An alternative synthetic route involves lithiation of 3,5-dichloropyridine followed by formylation and subsequent nucleophilic substitution:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Lithiation of 3,5-dichloropyridine | LDA (lithium diisopropylamide) in THF at -78°C | Strict temperature control to avoid side reactions |

| 2 | Formylation with methyl formate | Addition of methyl formate at low temperature | Formation of aldehyde intermediate |

| 3 | Nucleophilic substitution with 2-aminoethanol | Mitsunobu or nucleophilic substitution conditions | Introduction of aminoethoxy group |

| 4 | Hydrochlorination | Treatment with HCl in ethanol | Formation of hydrochloride salt |

This method allows for precise control of substitution patterns but requires careful handling of strong bases and low temperatures to maximize yield (50–70% on gram scale) and minimize by-products.

Reaction Optimization Parameters

Key parameters influencing yield and purity include:

| Parameter | Optimization Strategy | Effect |

|---|---|---|

| Temperature | Maintain -78°C during lithiation | Prevents dimerization and side reactions |

| Base Equivalents | Use slight excess (2.2 eq) of LDA | Ensures complete deprotonation |

| Quenching | Rapid addition of methyl formate | Minimizes byproduct formation |

| pH Control | Adjust pH during work-up | Facilitates product isolation and purity |

Purification and Characterization

- Purification: Preparative high-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) can separate diastereomeric byproducts. Crystallization from ethanol/water mixtures further purifies the hydrochloride salt.

- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), liquid chromatography-mass spectrometry (LC-MS), elemental analysis, and high-performance liquid chromatography (HPLC) for purity (>95%).

- Solubility: Freely soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), but poorly soluble in non-polar solvents (ether, toluene), influencing solvent choice for reactions and purification.

Related Preparative Methods for Precursors

Preparation of key intermediates such as 2-amino-5-chloropyridine, which can serve as a precursor, is achieved by oxidative chlorination of 2-aminopyridine using sodium hypochlorite and hydrochloric acid under controlled temperature (10°C to 25°C). The process includes:

- Addition of NaClO to 2-aminopyridine at 10°C.

- Slow dropwise addition of concentrated HCl.

- Reaction at 10°C for 2 hours, then at 25°C for 4 hours.

- pH adjustment and extraction with dichloroethane to isolate the chlorinated product.

- Yield reported up to 72% with mild and safe reaction conditions avoiding chlorine gas.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3,5-dichloropyridine + 2-aminoethanol | NaOH or K2CO3, HCl | Basic medium, room temp to mild heating | Moderate to high | Direct, scalable |

| Lithiation and formylation | 3,5-dichloropyridine | LDA, methyl formate, 2-aminoethanol, HCl | -78°C lithiation, nucleophilic substitution, acidification | 50–70% (gram scale) | Requires low temp control |

| Oxidative chlorination (precursor) | 2-aminopyridine | NaClO, HCl | 10–25°C, 6 hours total | 72% | Mild, avoids chlorine gas |

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to modify the pyridine ring or the aminoethoxy group.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the aminoethoxy group, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Potential Therapeutic Applications

Research indicates that 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride may exhibit biological activities that make it a candidate for drug development. Its structure suggests possible interactions with various biological targets, including:

- Anticancer Activity : Similar compounds have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. Investigations into its binding affinities with cancer-related receptors can reveal its therapeutic potential against malignancies .

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, which are crucial in combating oxidative stress associated with various diseases, including cancer .

Case Studies

A study explored the synthesis of derivatives of aminothiazole and aminopyridine that could target multiple cellular networks implicated in cancer development. These derivatives exhibited significant antioxidant potential and were evaluated for their cytotoxic activities against ovarian cancer cell lines . This highlights the importance of exploring derivatives like this compound for similar therapeutic roles.

Role as an Intermediate

The compound serves as a versatile intermediate in organic synthesis due to its functional groups:

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.

- Electrophilic Aromatic Substitution : The dichloropyridine framework allows for electrophilic aromatic substitutions, facilitating further functionalization of the pyridine ring.

Synthetic Routes

Synthesis typically involves multi-step reactions, such as the reaction of 2-amino-3,5-dichloropyridine with ethylene oxide under basic conditions to introduce the ethoxy group. Other methods may include various coupling reactions or modifications of existing pyridine derivatives.

Coordination Chemistry

The presence of nitrogen atoms in the compound allows it to act as a ligand in coordination chemistry. This property is valuable for:

- Metal Ion Coordination : Investigating its ability to coordinate with metal ions could lead to applications in catalysis or materials science.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group can form hydrogen bonds with biological molecules, while the dichloropyridine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-(2-Amino-2-methylpropoxy)-3,5-dichloropyridine Hydrochloride

- Molecular Formula: Not explicitly provided (inferred as C₉H₁₂Cl₂N₂O·HCl).

- Key Differences : The ethoxy chain is replaced with a bulkier 2-methylpropoxy group.

- Implications :

- Increased steric hindrance may reduce membrane permeability compared to the target compound.

- The tertiary amine in the side chain could alter basicity and interaction with biological targets.

- Status: Discontinued (commercial availability issues noted in ) .

2-(2-Aminoethoxy)acetamide Hydrochloride

Methyl 2-Amino-2-(3,5-dichlorophenyl)acetate Hydrochloride

- Molecular Formula: C₉H₈Cl₂NO₂·HCl.

- Key Differences : A dichlorophenyl group replaces the pyridine ring, with an ester functional group.

- Implications :

- The ester group increases lipophilicity, enhancing blood-brain barrier penetration.

- Susceptibility to hydrolysis under acidic or basic conditions compared to ether-linked compounds.

- Applications : Intermediate in CNS-targeting drug synthesis .

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride

- Molecular Formula: C₁₆H₂₂Cl₂NO·HCl.

- Key Differences: Incorporates a piperidine ring and dimethylphenoxy substituents.

- Applications : Probable use in antipsychotic or antihistamine agents .

Physicochemical and Functional Comparison

Biological Activity

2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, detailing its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and an aminoethoxy group. Its structural characteristics contribute to its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators. The presence of the amino group may enhance its binding affinity to target proteins, while the dichloropyridine moiety can facilitate interactions with hydrophobic regions within active sites.

Biological Activity Assessments

The biological activity of this compound has been evaluated through various assays:

-

Cell Proliferation Assays :

- In vitro studies have demonstrated that this compound can inhibit cell growth in several cancer cell lines. For instance, analogs of dichloropyridine derivatives have shown significant anti-proliferative effects, with IC50 values ranging from 120 nM to over 350 nM depending on the specific cell line tested .

-

COX-2 Inhibition :

- The compound has also been investigated for its anti-inflammatory properties through inhibition of cyclooxygenase-2 (COX-2). Similar compounds have exhibited IC50 values for COX-2 inhibition ranging from 0.41 μM to 0.93 μM . This suggests that this compound may possess similar inhibitory capabilities.

Table 1: Summary of Biological Activity Findings

Specific Case Studies

- Anti-Proliferative Activity : In a study involving benzoylthieno[2-3-b]pyridine analogues, several compounds demonstrated over 85% inhibition of HCT116 cells. This suggests that modifications to the pyridine structure can enhance anti-cancer properties .

- Inflammation Models : Compounds similar to this compound have been shown to significantly reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. The highest reductions observed were up to 98% in specific assays .

Q & A

Q. What are the primary synthetic routes for 2-(2-aminoethoxy)-3,5-dichloropyridine hydrochloride, and how are intermediates characterized?

Methodological Answer:

- Synthetic Route 1 : Lithiation of 3,5-dichloropyridine using a strong base (e.g., LDA in THF at -78°C), followed by formylation with methyl formate to yield an aldehyde intermediate. Subsequent reaction with 2-aminoethanol under Mitsunobu or nucleophilic substitution conditions introduces the aminoethoxy group. Final hydrochlorination with HCl in ethanol yields the product .

- Characterization : Intermediates are validated via H/C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and LC-MS. Final product purity is confirmed by elemental analysis (C, H, N within ±0.3% of theoretical values) and HPLC (≥95% purity) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Q. How does the solubility profile of this compound influence experimental design?

Methodological Answer:

- Solubility Data : Freely soluble in polar solvents (water, methanol, DMSO) but poorly soluble in non-polar solvents (ether, toluene). This necessitates:

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the lithiation step?

Methodological Answer:

- Critical Parameters :

- Temperature : Strict control (-78°C) prevents side reactions (e.g., dimerization).

- Base Equivalents : Excess LDA (2.2 eq) ensures complete deprotonation.

- Quenching : Rapid addition of methyl formate minimizes byproduct formation.

- Yield Improvement : Scale-dependent yields (50–70% on gram scale; 30–40% on multi-gram scale due to mixing inefficiencies) .

Q. What strategies address the compound’s instability during storage?

Methodological Answer:

Q. How are diastereomeric byproducts resolved during synthesis?

Methodological Answer:

Q. What safety protocols are essential given its toxicity profile?

Methodological Answer:

Q. What pharmacological applications are suggested by its structural analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.